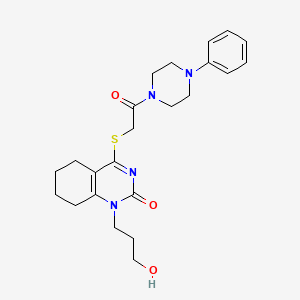

1-(3-hydroxypropyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Description

This compound features a tetrahydroquinazolinone core modified with a thioether linkage connected to a 2-oxoethyl group bearing a 4-phenylpiperazinyl moiety and a 3-hydroxypropyl substituent at position 1. The structural complexity integrates pharmacologically relevant groups:

- The tetrahydroquinazolinone scaffold is associated with diverse bioactivities, including anticancer and antimicrobial properties .

- The 4-phenylpiperazine group is commonly linked to CNS-targeted activity and enhanced receptor binding .

- The thioether and 3-hydroxypropyl groups may influence solubility, metabolic stability, and target affinity.

Properties

IUPAC Name |

1-(3-hydroxypropyl)-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5,6,7,8-tetrahydroquinazolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O3S/c28-16-6-11-27-20-10-5-4-9-19(20)22(24-23(27)30)31-17-21(29)26-14-12-25(13-15-26)18-7-2-1-3-8-18/h1-3,7-8,28H,4-6,9-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVZCQLLZDTAOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CCCO)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-hydroxypropyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves multiple steps:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

Introduction of the Phenylpiperazine Moiety: This step involves the nucleophilic substitution of a halogenated quinazolinone intermediate with 4-phenylpiperazine.

Attachment of the Hydroxypropyl Group: This can be done through an alkylation reaction using a hydroxypropyl halide.

Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-hydroxypropyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.

Reduction: The carbonyl group in the quinazolinone core can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.

Substitution: The phenylpiperazine moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.

Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2), under appropriate conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.

Reduction: Formation of an alcohol from the quinazolinone carbonyl group.

Substitution: Introduction of nitro or halogen groups on the phenyl ring of the phenylpiperazine moiety.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-hydroxypropyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The phenylpiperazine moiety suggests potential activity on the central nervous system, possibly acting as a neurotransmitter modulator.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with related quinazolinone derivatives:

Key Observations:

Structural Variations: The target compound’s 4-phenylpiperazinyl-thioether side chain distinguishes it from triazole- or piperidine-substituted analogs. In contrast, triazole-quinazolinones (e.g., from ) prioritize heterocyclic diversity, which enhances antimicrobial potency via membrane disruption or enzyme inhibition .

Synthetic Efficiency: Triazole-containing derivatives benefit from Cu@Py-Oxa@SPION catalysis, achieving high yields (77–86%) and recyclability (7 cycles without loss of activity) .

Biological Implications: Piperidine/piperazine derivatives (e.g., ) exhibit cytotoxicity, possibly through intercalation or topoisomerase inhibition . Thiazol-quinazolinones () demonstrate anti-tubercular activity, highlighting the role of heterocycles in targeting mycobacterial enzymes . The target compound’s 3-hydroxypropyl group may improve solubility, while the thioether linkage could enhance metabolic stability compared to ether or ester analogs.

Biological Activity

1-(3-hydroxypropyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a synthetic compound that belongs to the class of quinazolinones. This compound possesses a complex structure characterized by various functional groups that contribute to its biological activities. The aim of this article is to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C23H30N4O3S

- Molecular Weight : 442.6 g/mol

- CAS Number : 899974-03-9

The presence of the phenylpiperazine moiety is significant as it is often associated with various pharmacological effects, particularly in the central nervous system (CNS).

Antitumor Activity

Recent studies have indicated that quinazolinone derivatives exhibit promising antitumor properties. The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms:

- Inhibition of Growth Factors : The compound may interfere with signaling pathways involving growth factors that are crucial for tumor growth and metastasis.

- Apoptosis Induction : It has been observed that certain quinazolinone derivatives can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways .

Antimicrobial Properties

The antimicrobial activity of quinazolinone derivatives has been well-documented. The compound has demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Mechanisms include:

- Disruption of bacterial cell wall synthesis.

- Inhibition of bacterial enzyme activity essential for survival .

Anticonvulsant Effects

Quinazolinone derivatives have also been explored for their anticonvulsant properties. The compound may exert its effects by modulating neurotransmitter systems, particularly through interactions with GABA receptors, leading to increased inhibitory neurotransmission.

The biological activity of 1-(3-hydroxypropyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one can be attributed to its structural features that allow it to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.

- Receptor Modulation : Interaction with neurotransmitter receptors can lead to altered signaling pathways in the CNS.

Study 1: Antitumor Activity Assessment

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of quinazolinone and tested their antitumor activity on human cancer cell lines. The study concluded that modifications in the phenylpiperazine moiety significantly enhanced the cytotoxicity against breast and lung cancer cells .

Study 2: Antimicrobial Efficacy

A comprehensive evaluation conducted by Al-Majidi et al. (2019) assessed the antimicrobial efficacy of various quinazolinone derivatives against clinically isolated pathogens. The study found that the compound exhibited potent antibacterial activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.